molecular formula C24H42O B3055971 Benzeneoctadecanol CAS No. 68141-06-0

Benzeneoctadecanol

Cat. No.: B3055971
CAS No.: 68141-06-0
M. Wt: 346.6 g/mol
InChI Key: LBVYOCXVSZXQQN-UHFFFAOYSA-N
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Description

Benzeneoctadecanol, also known as 1-Octadecanol-4-phenyl, is a chemical compound with the molecular formula C24H42O. It is a long-chain fatty alcohol with a benzene ring attached to the octadecanol chain. This compound is known for its unique structure, which combines the properties of both fatty alcohols and aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneoctadecanol can be synthesized through various methods. One common method involves the reduction of benzeneoctadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of benzeneoctadecanoic acid. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process converts the carboxylic acid group into a hydroxyl group, resulting in the formation of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzeneoctadecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form this compound from benzeneoctadecanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the benzene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed:

    Oxidation: Benzeneoctadecanoic acid.

    Reduction: this compound.

    Substitution: Halogenated or nitro-substituted this compound derivatives.

Scientific Research Applications

Benzeneoctadecanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and emulsifiers.

    Biology: this compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.

    Industry: It is used in the production of cosmetics and personal care products, where it acts as an emollient and thickening agent.

Mechanism of Action

The mechanism of action of benzeneoctadecanol involves its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, while the hydrophilic hydroxyl group interacts with the aqueous environment. This amphiphilic nature enables this compound to modulate membrane fluidity and permeability, potentially affecting various cellular processes.

Comparison with Similar Compounds

    Octadecanol: A long-chain fatty alcohol without the benzene ring.

    Benzyl Alcohol: An aromatic alcohol with a shorter carbon chain.

    Stearyl Alcohol: Another long-chain fatty alcohol similar to octadecanol.

Comparison: Benzeneoctadecanol is unique due to the presence of both a long aliphatic chain and an aromatic benzene ring. This combination imparts distinct physicochemical properties, such as higher melting point and enhanced solubility in organic solvents, compared to its non-aromatic counterparts like octadecanol and stearyl alcohol. The aromatic ring also allows for additional chemical reactivity, making this compound a versatile compound in various applications.

Properties

IUPAC Name

18-phenyloctadecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O/c25-23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-20-24-21-17-15-18-22-24/h15,17-18,21-22,25H,1-14,16,19-20,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVYOCXVSZXQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071182
Record name Benzeneoctadecanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68141-06-0
Record name Benzeneoctadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68141-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneoctadecanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneoctadecanol
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Record name Benzeneoctadecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-phenyloctadecanol
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